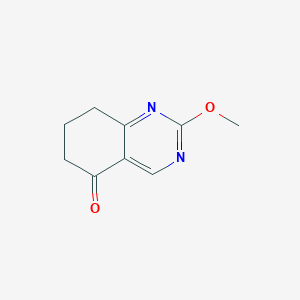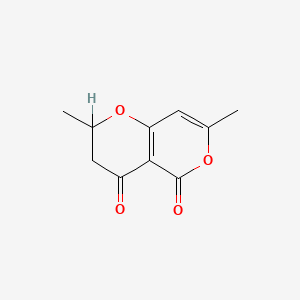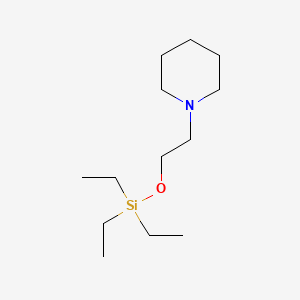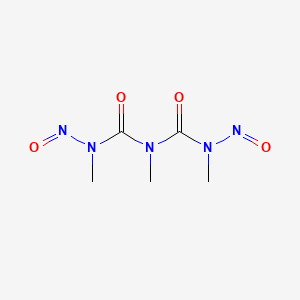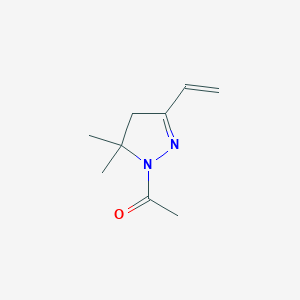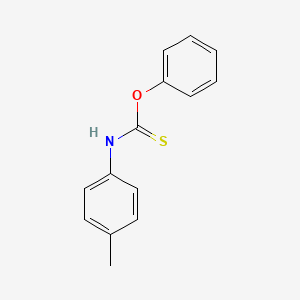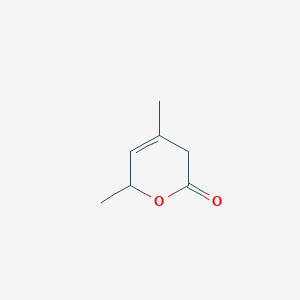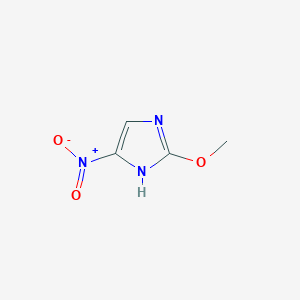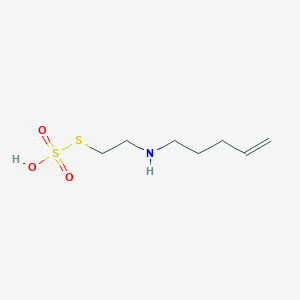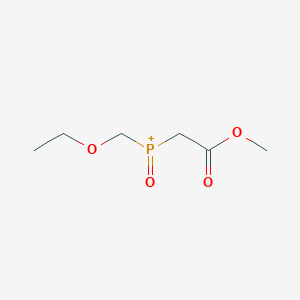
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C6H13O4P. This compound is known for its unique structure, which includes both ethoxymethyl and 2-methoxy-2-oxoethyl groups attached to an oxophosphanium core. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reactants are fed into the reactor in a continuous or batch process, and the product is purified using techniques such as distillation or crystallization. The purity of the final product is critical for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxymethyl and 2-methoxy-2-oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound has a similar structure but includes triphenyl groups instead of ethoxymethyl.
(2-Methoxy-2-oxoethyl)dimethylphosphonium chloride: This compound has dimethyl groups instead of ethoxymethyl.
Uniqueness
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
18359-01-8 |
|---|---|
Molecular Formula |
C6H12O4P+ |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
ethoxymethyl-(2-methoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H12O4P/c1-3-10-5-11(8)4-6(7)9-2/h3-5H2,1-2H3/q+1 |
InChI Key |
LKSXEFFIKVYAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




